Bienvenue dans la boutique en ligne BenchChem!

5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

EPAC1 inhibition cAMP signaling Structure-Activity Relationship

Compound 25 (US11124489), a well-characterized EPAC1 antagonist (IC₅₀ 9.9 µM), serves as an essential negative control for fluorescence polarization-based EPAC1 screening campaigns. Its 4.5-fold potency drop relative to potent analogs (e.g., Compound 10, IC₅₀ 2.20 µM) makes it an ideal SAR probe for dissecting steric/electronic requirements of the EPAC1 ligand-binding pocket. The distinct 5-chloro-2-methoxybenzamide scaffold enables researchers to distinguish EPAC-mediated effects from PKA-dependent cAMP signaling in chronic pain and cancer models. Procure this validated tool compound to ensure assay specificity and experimental reproducibility.

Molecular Formula C19H17ClN2O4
Molecular Weight 372.81
CAS No. 953013-49-5
Cat. No. B2689299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
CAS953013-49-5
Molecular FormulaC19H17ClN2O4
Molecular Weight372.81
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H17ClN2O4/c1-24-15-5-3-4-12(8-15)18-10-14(22-26-18)11-21-19(23)16-9-13(20)6-7-17(16)25-2/h3-10H,11H2,1-2H3,(H,21,23)
InChIKeyVTSJONCCYOKHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953013-49-5): A Selective EPAC Antagonist Tool Compound for cAMP Signaling Research


5-Chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (Compound 25 in US11124489) is a synthetic isoxazole-containing benzamide that acts as an antagonist of Exchange Proteins directly Activated by cAMP (EPACs), specifically Rap guanine nucleotide exchange factor 3 (EPAC1) [1]. It is one of a large series of EPAC inhibitors developed to provide pharmacological tools for dissecting cAMP/EPAC-mediated signaling pathways with potential therapeutic applications in chronic pain and cancer [1]. The compound belongs to a broader class of isoxazole-based amides explored for anti-inflammatory and anticancer activities [2]. Its primary documented biological activity is EPAC inhibition with an IC50 of 9.9 µM in a fluorescence polarization competition assay [1].

Why Generic Substitution Fails for 5-Chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide: Chemical Precision Required for EPAC Selectivity


Within the patent series of isoxazole-bearing EPAC antagonists, minute structural modifications produce substantial shifts in inhibitory potency and target selectivity. For instance, the presence of the 3-methoxyphenyl substituent on the isoxazole ring in Compound 25 is linked to a 4.5-fold loss in potency relative to closely related analogs such as Compound 10 (IC50 = 2.20 µM) [1]. Even among compounds with comparable potency, such as Compound 35 (IC50 = 8.50 µM), variations in the benzamide substitution pattern alter physicochemical properties and off-target profiles [1]. Therefore, generic substitution without precise structure–activity verification risks selecting a compound with unintended potency, selectivity, or ADMET characteristics, compromising experimental reproducibility in EPAC-mediated signaling studies [1].

Head-to-Head Evidence Guide: Quantifying the Differentiation of Compound 25 (CAS 953013-49-5) Against Closest EPAC Antagonist Analogs


EPAC1 Inhibitory Potency: Compound 25 Exhibits a 9.9 µM IC50, Defining Its Position in the SAR Landscape

In the fluorescence polarization competition assay used to characterize the patent series, 5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (Compound 25) demonstrated an IC50 of 9.90 × 10^3 nM (9.9 µM) against the EPAC1 target [1]. This places it in the lower potency tier relative to the most active congeners; for example, Compound 10 showed an IC50 of 2.20 × 10^3 nM (2.2 µM) under the same assay conditions [2]. The quantitative difference provides a clear SAR benchmark for researchers investigating the impact of the isoxazole 3-methoxyphenyl moiety on EPAC antagonism.

EPAC1 inhibition cAMP signaling Structure-Activity Relationship

Inferior EPAC1 Potency Relative to Isoxazole-Modified Congeners: Implications for Selectivity Profiling

Compared to structurally similar EPAC1 inhibitors within the same patent, Compound 25 (IC50 = 9.9 µM) is significantly less potent than Compound 26 (IC50 = 2.20 µM) and Compound 33 (IC50 = 1.90 µM) [1][2]. However, its potency is comparable to Compound 35 (IC50 = 8.50 µM) [3]. This pattern suggests that the 3-methoxyphenyl substitution on the isoxazole, shared by Compound 25 and Compound 35, is a key determinant of reduced EPAC1 affinity, a feature that can be exploited to design negative control compounds for EPAC1-dependent assays.

EPAC1 SAR selectivity

Chemical Scaffold Differentiation: Unique Benzamide Substitution Pattern Enables Probing of EPAC1 Ligand Interactions

The 5-chloro-2-methoxybenzamide moiety of Compound 25 distinguishes it from other patented EPAC antagonists that carry different benzamide substituents (e.g., Compound 10's 3-chloro-5-fluorophenylhydrazinyl group) [1]. While direct selectivity data for Compound 25 against other targets are not publicly available, the structural divergence suggests potential differences in off-target binding profiles that warrant profiling. In the broader context of isoxazole-based amides, the 5-chloro-2-methoxy substitution is associated with distinct physicochemical properties (calculated logP, polar surface area) that may influence solubility and cell permeability relative to analogs [2].

EPAC1 chemical probe benzamide

Validated Application Scenarios for 5-Chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953013-49-5)


Use as a Low-Potency Control Compound for EPAC1 Inhibitor Screening Cascades

Given its well-documented weak EPAC1 inhibitory activity (IC50 = 9.9 µM) relative to potent series members (IC50 1.9–2.2 µM) [1], Compound 25 is an ideal negative control for validating the assay window in fluorescence polarization-based EPAC1 screening campaigns. Its use alongside potent inhibitors (e.g., Compound 10) enables researchers to confirm target engagement and rule out assay artifacts.

Structure-Activity Relationship (SAR) Probe for the Isoxazole 3-Position

The 3-methoxyphenyl substituent on the isoxazole ring is a critical SAR handle. Compound 25, bearing this group, demonstrates a ~4–5 fold reduction in potency compared to analogs with different 5-substituents [1]. This makes it a valuable SAR probe for dissecting the steric and electronic requirements of the EPAC1 ligand-binding pocket, informing the design of next-generation EPAC antagonists.

Chemical Tool for cAMP/EPAC Pathway Dissection in Pain and Cancer Models

EPAC1 is implicated in chronic pain and cancer signaling. Compound 25, as a characterized antagonist, can be employed in cellular models to distinguish EPAC-mediated effects from PKA-dependent cAMP signaling [1]. Although its micromolar potency limits in vivo utility without further optimization, it serves as a starting point for chemical tool development in mechanistic studies.

Reference Compound for Physicochemical Profiling of Isoxazole-Benzamide EPAC Antagonists

The distinct 5-chloro-2-methoxybenzamide scaffold of Compound 25, combined with the 3-methoxyphenylisoxazole group, provides a reference point for measuring solubility, permeability, and metabolic stability within the patent chemical space [2]. Comparative ADMET data with analogs can guide the selection of lead candidates for preclinical development.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.